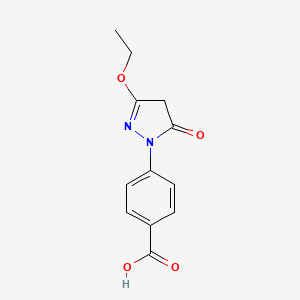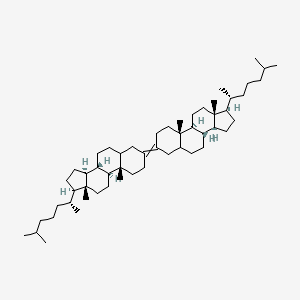![molecular formula C12H23NO B14623426 2-[(Dimethylamino)methylidene]nonanal CAS No. 57202-66-1](/img/structure/B14623426.png)
2-[(Dimethylamino)methylidene]nonanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dimethylamino)methylidene]nonanal is an organic compound characterized by the presence of a dimethylamino group attached to a nonanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]nonanal typically involves the reaction of nonanal with dimethylamine under specific conditions. One common method is the condensation reaction where nonanal is reacted with dimethylamine in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors is also common in industrial settings to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Dimethylamino)methylidene]nonanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonanoic acid derivatives, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
2-[(Dimethylamino)methylidene]nonanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-[(Dimethylamino)methylidene]nonanal exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Dimethylamino)methylidene]indan-1-one: Shares a similar dimethylamino group but has a different backbone structure.
N,N-Dimethylaminoethanol: Contains a dimethylamino group attached to an ethanol backbone.
Uniqueness
2-[(Dimethylamino)methylidene]nonanal is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to similar compounds. Its longer carbon chain and specific functional groups make it suitable for specialized applications in various fields.
Propiedades
Número CAS |
57202-66-1 |
|---|---|
Fórmula molecular |
C12H23NO |
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
2-(dimethylaminomethylidene)nonanal |
InChI |
InChI=1S/C12H23NO/c1-4-5-6-7-8-9-12(11-14)10-13(2)3/h10-11H,4-9H2,1-3H3 |
Clave InChI |
GANWFCNXDUKYPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=CN(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


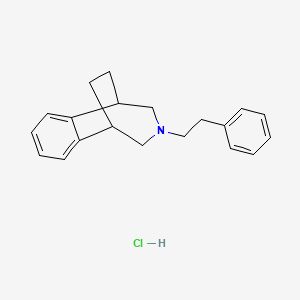
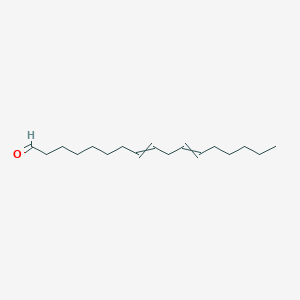

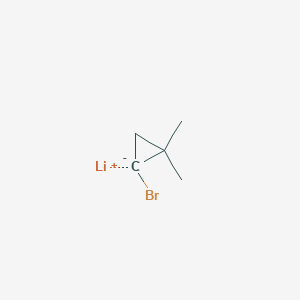
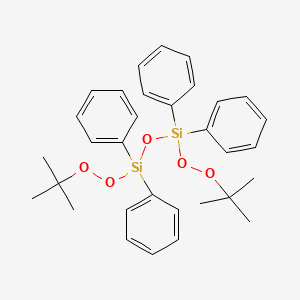
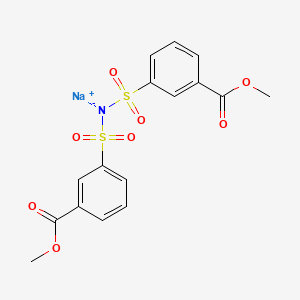

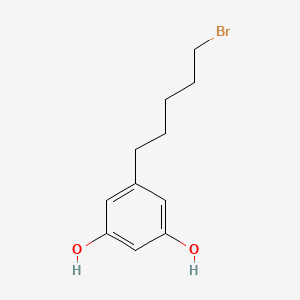
![Acetamide, N-[2-(pentyloxy)phenyl]-](/img/structure/B14623395.png)

![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one](/img/structure/B14623419.png)
